Robotnikinin -

Robotnikinin

Catalog Number: EVT-281861
CAS Number:
Molecular Formula: C25H27ClN2O4
Molecular Weight: 454.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Robotnikinin is a small organic molecule first identified in 2009 for its ability to inhibit the Sonic Hedgehog (Shh) signaling pathway []. It is classified as a Hedgehog pathway antagonist, specifically targeting the Shh ligand itself, unlike other inhibitors that target downstream components of the pathway [].

Robotnikinin's ability to directly bind to Shh and disrupt its interaction with the receptor Patched 1 (Ptch1) makes it a valuable tool for studying Shh signaling and its role in both normal development and disease []. While Robotnikinin itself may not possess ideal drug-like properties, its discovery has paved the way for the development of more potent and clinically relevant Shh inhibitors [].

Vismodegib

  • Compound Description: Vismodegib is a first-in-class Smoothened (Smo) antagonist that inhibits the Hedgehog signaling pathway. It is FDA-approved for treating basal cell carcinoma. []
  • Relevance: While Robotnikinin targets the Shh ligand directly, Vismodegib acts downstream by inhibiting the Smo protein. [, ] The combined use of Robotnikinin and Vismodegib has shown synergistic effects in inhibiting the Hedgehog pathway, indicating their complementary mechanisms of action. []

Cyclopamine

  • Compound Description: Cyclopamine is a naturally occurring small molecule that inhibits the Hedgehog signaling pathway by antagonizing Smo. []
  • Relevance: Like Vismodegib, Cyclopamine acts downstream of Robotnikinin by targeting Smo. [] It serves as a comparison point for evaluating the efficacy and mechanism of action of Robotnikinin and other Hedgehog pathway inhibitors. []

Purmorphamine

  • Compound Description: Purmorphamine is a synthetic small-molecule agonist of the Smo protein, activating the Hedgehog signaling pathway. []
  • Relevance: In contrast to Robotnikinin, which inhibits Shh, Purmorphamine activates the pathway downstream at the Smo level. [] It is used in competition studies to elucidate the mechanisms of action of potential Hedgehog pathway inhibitors and differentiate between Shh-targeting agents and those acting on downstream components. []
  • Compound Description: SAG is a synthetic small-molecule agonist of the Smo protein, activating the Hedgehog signaling pathway. []
  • Relevance: Similar to Purmorphamine, SAG acts in opposition to Robotnikinin by activating the pathway at the Smo level. [] It is employed in studies to investigate the mode of action of potential inhibitors and determine if they function as Smo antagonists, like some Robotnikinin analogs. []

GANT58 and GANT61

  • Compound Description: GANT58 and GANT61 are small molecules that inhibit the Hedgehog signaling pathway by acting downstream of Smo, targeting Gli transcription factors. []
  • Relevance: Unlike Robotnikinin, which targets the upstream ligand Shh, these compounds act at a later stage in the pathway by inhibiting Gli activity. [] They exemplify alternative approaches to Hedgehog pathway inhibition and highlight the complexity of this signaling cascade as a therapeutic target.

BRD-6851

  • Compound Description: BRD-6851 is a macrocyclic Hedgehog pathway inhibitor developed through structural optimization of Robotnikinin. [] It exhibits improved potency and maximal inhibition compared to Robotnikinin. []
  • Relevance: BRD-6851 is a direct analog of Robotnikinin, designed to improve upon its limitations as a Hedgehog pathway inhibitor. [] It highlights the potential for developing more potent and effective inhibitors based on the Robotnikinin scaffold.
  • Compound Description: These are novel compounds designed as potential Shh inhibitors and explored for their application in cervical cancer therapeutics. []
  • Relevance: The herbaric acid derivatives were computationally compared to Robotnikinin in their ability to inhibit Shh. [] These molecules represent an alternative approach to targeting Shh compared to Robotnikinin, potentially offering improved efficacy or pharmacokinetic properties.
Source and Classification

Robotnikinin was first reported in 2009 by Stanton et al. as part of a study focused on synthesizing aminoalcohol-derived macrocycles, which led to the identification of this compound as a significant binder and inhibitor of Shh signaling . It falls under the classification of small-molecule inhibitors targeting protein-protein interactions, specifically those involving growth factors and their receptors.

Synthesis Analysis

The synthesis of robotnikinin involves a series of steps that typically include:

  1. Diversity-Oriented Synthesis: This method allows for the generation of a wide array of compounds from a common precursor, facilitating the identification of biologically active molecules.
  2. Macrocyclization: The process includes forming a cyclic structure that enhances the binding affinity to target proteins. Robotnikinin is derived from aminoalcohols through reactions that promote ring closure.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The synthesis parameters are crucial; for example, reaction conditions such as temperature, solvent choice, and reaction time can significantly influence yield and selectivity.

Molecular Structure Analysis

Robotnikinin's molecular structure is characterized by its macrocyclic framework, which contributes to its ability to bind effectively to the Shh protein. Key features include:

  • Ring Size: The macrocycle typically consists of multiple carbon atoms forming a stable ring structure.
  • Functional Groups: Various functional groups present in robotnikinin enhance its solubility and binding properties.
  • Binding Interactions: The structure allows for specific interactions with amino acids in the Shh binding pocket, stabilizing the complex formed between robotnikinin and Shh.

Computational studies have provided insights into the predicted binding mode of robotnikinin with Shh, revealing critical interactions that facilitate its inhibitory action .

Chemical Reactions Analysis

Robotnikinin participates in several chemical reactions relevant to its function:

  1. Binding Reaction: The primary reaction involves the non-covalent binding of robotnikinin to the Shh protein, which inhibits downstream signaling pathways.
  2. Competition Assays: Studies have shown that robotnikinin does not compete with other known agonists or antagonists of Shh signaling, indicating a unique mechanism of action .
  3. Cellular Assays: In vitro assays demonstrate that increasing concentrations of robotnikinin lead to a dose-dependent inhibition of Shh pathway activation in various cell lines.
Mechanism of Action

The mechanism by which robotnikinin exerts its inhibitory effects on Shh signaling involves:

  • Direct Binding to Sonic Hedgehog: Robotnikinin binds specifically to the N-terminal domain (ShhN) of the Sonic Hedgehog protein, preventing it from interacting with its receptor Patched (Ptc1).
  • Inhibition of Gli Transcription Factors: By blocking Shh signaling, robotnikinin reduces the transcriptional activity of Gli1 and Gli2, key mediators in the Shh pathway. This effect has been quantitatively measured using reverse transcription polymerase chain reaction (RT-PCR) techniques .
  • Impact on Cellular Processes: The inhibition leads to reduced cellular proliferation and differentiation responses typically induced by Shh signaling.
Physical and Chemical Properties Analysis

Robotnikinin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Generally soluble in organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Robotnikinin is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Binding Affinity: The dissociation constant (K_D) for robotnikinin binding to ShhN has been reported at approximately 3.1 μM .

These properties are critical for its application in biological systems and potential therapeutic contexts.

Applications

Robotnikinin has several scientific applications:

  1. Research Tool: It serves as a valuable probe for studying the Shh signaling pathway in developmental biology and cancer research.
  2. Potential Therapeutic Agent: Given its role in inhibiting aberrant Shh signaling associated with tumors, robotnikinin may be explored as a therapeutic candidate for cancers driven by this pathway.
  3. Drug Discovery Framework: The methodologies used in synthesizing robotnikinin can inform future drug discovery efforts aimed at targeting similar pathways or protein-protein interactions.
Introduction to the Sonic Hedgehog (Shh) Signaling Pathway and Pathological Implications

The Sonic Hedgehog (Shh) signaling pathway is a master regulator of embryonic development and tissue homeostasis. This evolutionarily conserved system governs complex cellular processes through a ligand-receptor-transcription factor cascade, with dysregulation implicated in diverse pathologies ranging from congenital disorders to aggressive cancers.

Role of Shh in Embryogenesis and Tissue Patterning

Shh signaling orchestrates spatial organization during embryogenesis through concentration-dependent gradients that determine cell fate specification. The pathway's core mechanism involves:

  • Lipid-Dependent Biosynthesis: Shh is synthesized as a 45-kDa precursor that undergoes autoproteolytic cleavage into a 19-kDa N-terminal signaling domain (Shh-N). This domain receives dual lipid modifications: cholesterol conjugation at its C-terminus and palmitoylation at N-terminal cysteine residues by the acyltransferase Skinny hedgehog (Ski). These modifications are indispensable for Shh multimerization, solubility, and long-range signaling potency [4] [6].

  • Gradient Formation & Morphogen Function: Lipid-modified Shh forms soluble multimers (M-Shh-N) that diffuse through developing tissues. Transport is facilitated by Dispatched (Dsp) proteins and heparan sulfate proteoglycans (e.g., Dally-like). In the neural tube, Shh secreted from the notochord establishes a ventral-to-dorsal concentration gradient. Threshold-dependent responses occur: high concentrations induce floor plate cells (≥30nM), intermediate concentrations generate motor neurons (5-10nM), and low concentrations specify V3 interneurons (<5nM) [4] [7] [9].

  • Tissue-Specific Patterning: Shh governs organogenesis across diverse systems:

  • Neural Tube: Ventral neural progenitor specification and dorsoventral axis patterning [4] [9]
  • Limb Buds: Anteroposterior digit patterning via zone of polarizing activity (ZPA) secretion [4]
  • Epithelial Appendages: Hair follicle morphogenesis through epithelial-mesenchymal crosstalk [1] [7]
  • Craniofacial Structures: Mediates frontonasal process development and midface fusion [4] [10]

Table 1: Shh-Dependent Patterning in Embryonic Systems

Tissue SystemShh SourceTarget Cell ResponseDevelopmental Outcome
Neural TubeNotochord/Floor plateVentral neural progenitorsMotor neuron specification; DV axis patterning
Limb BudZone of polarizing activityMesenchymal cellsDigit identity (e.g., thumb-pinky polarity)
Hair FollicleEpithelial placodeDermal condensateFollicle size/shape determination
Palatal RugaeEpithelial rugaeUnderlying mesenchymeRugae ridge formation
Tooth GermEnamel knotEctomesenchymeCrown patterning [1] [7]

Aberrant Shh Signaling in Oncogenesis and Disease Pathogenesis

Dysregulated Shh signaling drives pathogenesis through ligand-dependent and ligand-independent mechanisms:

  • Ligand-Dependent Activation:
  • Autocrine/Juxtacrine Signaling: Tumor cells co-express Shh ligands and receptors. In >70% of pancreatic ductal adenocarcinomas, tumor cells secrete Shh that binds autocrine Ptch1, inducing GLI-mediated transcription of pro-survival genes (BCL2, MYC). This self-sustaining loop drives proliferation and chemoresistance [2] [5].
  • Paracrine Signaling: Tumor-derived Shh activates stromal components. Medulloblastoma cells secrete Shh that stimulates cerebellar stromal cells to produce IGF1, VEGF, and IL-6, creating a pro-angiogenic and immunosuppressive niche [2] [9].

  • Ligand-Independent Activation:

  • Receptor Mutations: Loss-of-function PTCH1 mutations occur in >90% of Gorlin syndrome-associated basal cell carcinomas (BCCs), leading to constitutive SMO activation. Similarly, SMO gain-of-function mutations (L225R, S391N) drive 20% of pediatric SHH-subgroup medulloblastomas [5] [9].
  • Downstream Effector Dysregulation: GLI1 amplifications occur in glioblastoma and rhabdomyosarcoma, while SUFU deletions are frequent in desmoplastic medulloblastoma [5] [9].

  • Pathological Feedback Loops: Aberrant Shh signaling creates self-reinforcing cycles:

  • Immunosuppression: Tumor-associated GLI1 upregulates PD-L1 on cancer cells and dendritic cells, inhibiting cytotoxic T-cell activity [3].
  • Inflammatory Crosstalk: Shh/GLI cooperates with IL-6/STAT3 signaling in basal cell carcinomas, synergistically enhancing pro-tumorigenic transcription [3].

Table 2: Diseases Linked to Aberrant Shh Signaling

Disease CategoryMolecular LesionKey Pathogenic Mechanisms
Basal Cell CarcinomaPTCH1 loss; SMO gainUnrestricted proliferation; Epidermal stem cell expansion
Medulloblastoma (SHH)SUFU loss; SMO mutGranule neuron progenitor hyperproliferation
Pancreatic CancerShh overexpressionStromal activation; Chemoresistance
Colorectal CancerGLI1 amplificationEMT induction; Metastatic dissemination
HoloprosencephalySHH haploinsufficiencyMidline patterning defects; Cyclopia [1] [2] [5]

Rationale for Targeting Shh as a Therapeutic Strategy

Pharmacological inhibition of Shh signaling addresses limitations of current approaches:

  • Upstream vs. Downstream Targeting:
  • SMO Inhibitors (Vismodegib, Sonidegib): Block SMO ciliary translocation but face resistance from SMO mutations (D473H) and non-canonical GLI activation via PI3K/AKT or KRAS pathways [3] [5] [9].
  • GLI Inhibitors (Arsenic trioxide, GANT61): Suppress terminal transcriptional effectors but exhibit off-target toxicity [3] [5].
  • Ligand-Blocking Agents: Robotnikinin represents a mechanistically distinct class that sequesters Shh before receptor engagement, potentially overcoming resistance to downstream inhibitors [3] [5].

  • Tumor Microenvironment (TME) Modulation: Shh inhibition disrupts critical stromal crosstalk:

  • Pancreatic cancer-associated fibroblasts (CAFs) secrete Shh-induced Wnt ligands that promote cancer stemness [2].
  • Shh blockade reduces tumor-associated macrophage (TAM) infiltration by suppressing CCL2/3 secretion [3].

  • Multi-Pathway Integration: Shh intersects with key oncogenic networks:

  • Wnt/β-Catenin: Shh-GLI upregulates Wnt ligands in intestinal stem cells, driving adenoma formation [5].
  • mTOR: GLI1 transcriptionally activates mTORC1 components, linking Shh to metabolic reprogramming [6].

Table 3: Therapeutic Strategies Targeting Shh Pathway Components

Target LevelAgentsAdvantagesLimitations
LigandRobotnikinin; 5E1Bypass receptor mutations; Modulate TMELimited efficacy in ligand-independent tumors
Receptor (SMO)Vismodegib; SonidegibFDA-approved for BCCResistance mutations (SMO-D477G); SMO-independent GLI activation
Transcriptional EffectorsArsenic trioxide; GANT61Target terminal pathwayHigh toxicity; Narrow therapeutic index
Ciliary TraffickingCyclopamine derivativesBlock upstream activationCilia-independent signaling escape [3] [5] [9]

Properties

Product Name

Robotnikinin

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1

InChI Key

DRDSZZCLAHXSAE-BQIDRLATSA-N

SMILES

C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Robotnikinin;

Canonical SMILES

C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Isomeric SMILES

C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.